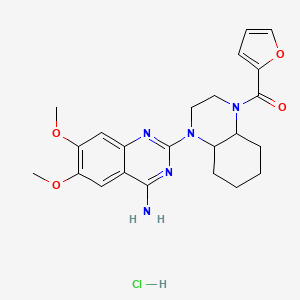
Antimony(III) selenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimony(III) selenide, with the chemical formula Sb₂Se₃, is a compound composed of antimony and selenium. It exists as black crystals and is known for its semiconducting properties. The compound crystallizes in an orthorhombic space group and has a formal oxidation state of +3 for antimony and -2 for selenium . It is commonly used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Antimony(III) selenide can be synthesized through several methods:
Direct Fusion: This involves the direct fusion of antimony and selenium at high temperatures.
Vacuum Evaporation: This method involves evaporating the elements in a vacuum to form thin films.
Solution Growth: This involves dissolving the elements in a suitable solvent and then precipitating the compound.
Spray Pyrolysis: This method involves spraying a solution of the elements onto a heated substrate to form thin films.
Pulsed Laser Deposition: This technique uses a laser to deposit thin films of the compound onto a substrate.
Chemical Reactions Analysis
Antimony(III) selenide undergoes various chemical reactions:
Oxidation: It can be oxidized to form antimony(III) oxide and selenium dioxide.
Reduction: It can be reduced to elemental antimony and selenium.
Substitution: It can undergo substitution reactions with other chalcogenides.
Common Reagents and Conditions: Reactions typically involve reagents such as oxygen, hydrogen, and other chalcogenides under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions include antimony oxides, selenium oxides, and other chalcogenides.
Scientific Research Applications
Antimony(III) selenide has a wide range of applications in scientific research:
Photovoltaic Cells: It is used as an absorber material in thin-film solar cells due to its suitable band gap and high absorption coefficient.
Lithium-Ion Batteries: It is used as an electrode material in lithium-ion batteries.
Photodetectors: It is used in the fabrication of high-performance photodetectors.
Thermoelectric Devices: It is used in thermoelectric devices due to its good thermoelectric properties.
Integrated Photonics: It is used in silicon photonics for phase shifters due to its negligible absorption loss at datacom and telecom wavelengths.
Mechanism of Action
The mechanism of action of antimony(III) selenide is primarily based on its semiconducting properties. It has a band gap of approximately 1.1 eV, which allows it to absorb and convert light into electricity efficiently. The compound’s unique crystal structure, composed of covalently bonded [Sb₄Se₆]ₙ ribbons, contributes to its high optical absorption and reduced grain-boundary recombination .
Comparison with Similar Compounds
Antimony(III) selenide can be compared with other similar compounds such as:
- Antimony(III) oxide (Sb₂O₃)
- Antimony(III) sulfide (Sb₂S₃)
- Antimony(III) telluride (Sb₂Te₃)
- Arsenic(III) selenide (As₂Se₃)
- Bismuth(III) selenide (Bi₂Se₃)
What sets this compound apart is its optimal band gap for photovoltaic applications, high absorption coefficient, and unique crystal structure that reduces recombination losses .
Properties
Molecular Formula |
Sb2Se3 |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
antimony(3+);selenium(2-) |
InChI |
InChI=1S/2Sb.3Se/q2*+3;3*-2 |
InChI Key |
WWUNXXBCFXOXHC-UHFFFAOYSA-N |
Canonical SMILES |
[Se-2].[Se-2].[Se-2].[Sb+3].[Sb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)













